molecular formula C17H17N5O2S B3582112 ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate

ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate

Cat. No.: B3582112
M. Wt: 355.4 g/mol
InChI Key: HTNMODMRXMIQLR-UHFFFAOYSA-N
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Description

The compound “ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a 1,2,4-triazole ring, and a benzoate ester . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis of its structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Some general properties might include its solubility in various solvents, its melting point, and its molecular weight .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Some compounds with a 1,2,4-triazole ring have been found to have neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. Without specific information on this compound, it’s hard to provide detailed safety information .

Future Directions

The future research directions for a compound like this could include further studies into its biological activity, potential medicinal uses, and methods for its synthesis .

Properties

IUPAC Name

ethyl 4-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-2-24-16(23)14-5-3-12(4-6-14)11-25-17-21-20-15(22(17)18)13-7-9-19-10-8-13/h3-10H,2,11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNMODMRXMIQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
Reactant of Route 5
ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
Reactant of Route 6
ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate

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